molecular formula C14H16 B182165 2,3,6,7-Tetramethylnaphthalene CAS No. 1134-40-3

2,3,6,7-Tetramethylnaphthalene

Cat. No.: B182165
CAS No.: 1134-40-3
M. Wt: 184.28 g/mol
InChI Key: QYEOHOUFXNEWEI-UHFFFAOYSA-N
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Description

2,3,6,7-Tetramethylnaphthalene is an organic compound with the molecular formula C₁₄H₁₆. It is a derivative of naphthalene, where four methyl groups are substituted at the 2, 3, 6, and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,6,7-Tetramethylnaphthalene can be synthesized from 2,3-dimethylsuccinic anhydride and o-xylene through a multi-step process. The synthesis involves the following steps :

    Formation of Intermediate Compounds: The reaction starts with the formation of intermediate compounds from 2,3-dimethylsuccinic anhydride and o-xylene.

    Cyclization: The intermediates undergo cyclization to form tetramethyltetralines.

    Dehydrogenation: The tetramethyltetralines are then dehydrogenated to produce this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetramethylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Scientific Research Applications

2,3,6,7-Tetramethylnaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-tetramethylnaphthalene involves its interaction with molecular targets and pathways. It can act as an electron donor or acceptor in redox reactions, influencing various biochemical processes. The specific pathways and targets depend on the context of its application, such as in biological systems or industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3,4-Tetramethylnaphthalene
  • 1,2,5,6-Tetramethylnaphthalene
  • 1,4,5,8-Tetramethylnaphthalene

Comparison

2,3,6,7-Tetramethylnaphthalene is unique due to the specific positions of the methyl groups on the naphthalene ring. This structural arrangement influences its chemical reactivity and physical properties, making it distinct from other tetramethylnaphthalene isomers. For example, the position of the methyl groups can affect the compound’s boiling point, melting point, and solubility .

Properties

IUPAC Name

2,3,6,7-tetramethylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-9-5-13-7-11(3)12(4)8-14(13)6-10(9)2/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEOHOUFXNEWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C=C(C(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150397
Record name 2,3,6,7-Tetramethylnaphthalene
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Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-40-3
Record name 2,3,6,7-Tetramethylnaphthalene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,6,7-Tetramethylnaphthalene
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Record name 2,3,6,7-Tetramethylnaphthalene
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Record name 2,3,6,7-tetramethylnaphthalene
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Record name 2,3,6,7-Tetramethylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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